Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate
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Overview
Description
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate is a heterocyclic compound that has garnered significant interest due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolo[1,2-A]quinoxaline family, which is known for its diverse pharmacological properties, including antiproliferative and anticancer activities .
Preparation Methods
The synthesis of Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate typically involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst. One efficient method utilizes titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable, making it suitable for industrial production.
Chemical Reactions Analysis
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been identified as a potential inhibitor of Akt kinase, a key regulator of cell survival and proliferation . By inhibiting Akt kinase, the compound can induce apoptosis in cancer cells, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate can be compared with other pyrrolo[1,2-A]quinoxaline derivatives, such as:
Pyrrolo[1,2-A]quinoxaline: A basic scaffold with similar biological activities.
Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-A]quinoxalinecarboxylate: Another derivative with potent antiproliferative effects.
2-Methylquinoxaline: Known for its applications in pharmaceuticals and organic semiconductors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H11ClN2O2 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
ethyl 4-chloropyrrolo[1,2-a]quinoxaline-6-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2/c1-2-19-14(18)9-5-3-6-10-12(9)16-13(15)11-7-4-8-17(10)11/h3-8H,2H2,1H3 |
InChI Key |
GEVIQHLBJNUELA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N3C=CC=C3C(=N2)Cl |
Origin of Product |
United States |
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